molecular formula C12H14N4O8 B1664091 (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal CAS No. 186689-07-6

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal

Cat. No. B1664091
M. Wt: 342.26 g/mol
InChI Key: QUTFFEUUGHUPQC-ILWYWAAHSA-N
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Description

Fluorescently-labeled deoxyglucose analog, used to directly monitor glucose uptake by living cells and tissues. Also used as a topical contrast reagent for the detection of neoplasia. Uptake can be monitored by real-time confocal, high-resolution or wide-field fluorescence microscopy and flow cytometry.
2-NBDG is a fluorescent derivative of glucose whose uptake is competitively inhibited by D-glucose, but not L-glucose or sucrose, in E. coli. It has been used to monitor glucose uptake by bacteria and live mammalian cells and in tumor biopsies. 2-NBDG displays excitation/emission maxima of 475/550 nm, respectively.
2-NBDG is a fluorescent derivative of glucose whose uptake is competitively inhibited by D-glucose, but not L-glucose or sucrose, in E. coli. It has been used to monitor glucose uptake by bacteria and live mammalian cells and in tumor biopsies.

Scientific Research Applications

GSTP1-1 Inhibition and Apoptosis in Tumor Cells

A compound structurally related to (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-[(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino]hexanal demonstrated potential in inhibiting the enzyme GSTP1-1, which is known to impede apoptosis in tumor cells. This inhibition could disrupt interactions between GSTP1-1 and certain apoptosis-related proteins, potentially offering a pathway for anticancer therapy (Di Paolo et al., 2019).

Energetic Materials and Explosives

Research has explored the use of related nitrobenzoxadiazole compounds in the synthesis of energetic materials. These substances have applications in explosives, demonstrating good thermal stability and detonation performance (Tang et al., 2015).

Antitumor Agents

Derivatives of this compound, specifically targeting the glutathione-S-transferase GSTP1-1, have shown promise as antitumor agents. They exhibit pro-apoptotic properties in tumor cells, with some analogs showing significant cytotoxicity towards specific cancer cell lines (Rotili et al., 2015).

Fluorescent Probes and Biological Screening

Certain derivatives of nitrobenzoxadiazole, closely related to the chemical , have been used as fluorescent probes for biological applications. These probes can be used for studying biochemical processes or for high-performance liquid chromatography of amino acids (Watanabe & Imai, 1981).

Liquid Crystalline Properties

Some derivatives have been investigated for their liquid crystalline properties, with potential applications in the field of materials science. The presence of a nitro group and structural variations significantly influence these properties, making them relevant for designing new materials (Abboud et al., 2017).

Antitumor Activity of Natural Product Analogs

Research into natural product analogs containing a 1,2,4-oxadiazole ring has shown that some compounds exhibit notable antitumor activity. This suggests potential for developing new cancer therapies based on these structural motifs (Maftei et al., 2013).

properties

IUPAC Name

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTFFEUUGHUPQC-ILWYWAAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001348102
Record name 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal

CAS RN

186689-07-6
Record name 2-Nbdg
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186689076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001348102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NBDG
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NBDG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE4F4P486R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal
Reactant of Route 2
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal
Reactant of Route 3
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal
Reactant of Route 4
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal
Reactant of Route 5
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal
Reactant of Route 6
(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal

Citations

For This Compound
1
Citations
G Kathote, Q Ma, G Angulo, H Chen… - … of Pharmacology and …, 2023 - ASPET
Metabolic flux augmentation via glucose transport activation may be desirable in glucose transporter 1 (Glut1) deficiency syndrome (G1D) and dementia, whereas suppression might …
Number of citations: 3 jpet.aspetjournals.org

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